molecular formula C9H6INO2 B8793032 6-Iodoisoquinoline-1,3(2h,4h)-dione CAS No. 501130-52-5

6-Iodoisoquinoline-1,3(2h,4h)-dione

Cat. No.: B8793032
CAS No.: 501130-52-5
M. Wt: 287.05 g/mol
InChI Key: DOFDUURUEYYBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodoisoquinoline-1,3(2h,4h)-dione is a useful research compound. Its molecular formula is C9H6INO2 and its molecular weight is 287.05 g/mol. The purity is usually 95%.
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Properties

CAS No.

501130-52-5

Molecular Formula

C9H6INO2

Molecular Weight

287.05 g/mol

IUPAC Name

6-iodo-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C9H6INO2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-3H,4H2,(H,11,12,13)

InChI Key

DOFDUURUEYYBLT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)I)C(=O)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

An amount of 6-bromo-1,3-bis{[tert-butyl(dimethyl)silyl]oxy}isoquinoline (15.0 g, 32.0 mmol) in 100 mL of anhydrous tetrahydrofuran is cooled to −78° C. and then 47 mL (80.0 mmol) of tert-butyllithium (1.7 M in pentane) is added slowly with stirring. After stirring at this temperature for 2 hr, 12.0 g (48 mmol) of fresh iodine crystal is quickly add into the mixture, and stirred at this temperature for additional 5 h. The dry-ice bath is removed, and the reaction mixture is allowed to warm up to room temperature and stirred over weekend. Evaporating the brown solution yielded brown oil. The reaction mixture is acidified with 48 mL of 2 M HCl solution and stirred at room temperature for 1 h. The mixture is filtered to give light tan solid. The solid is dissolved in hot DMSO, then 20% MeOH/H2O solution is added to give a precipitate. The precipitate is collected and washed successively with water, methanol, ether and hexane to afford 5.1 g (55.6% yield) of off-white solid: MS (ESI) m/z 286.08 (M−H)−1
Name
6-bromo-1,3-bis{[tert-butyl(dimethyl)silyl]oxy}isoquinoline
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
48 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
55.6%

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